4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate
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Overview
Description
4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group and a 4-chlorobenzoyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate typically involves the esterification of 4-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Methylphenol+4-Chlorobenzoyl chloride→4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenyl 2-[(4-hydroxybenzoyl)oxy]benzoate.
Substitution: 4-Methylphenyl 2-[(4-aminobenzoyl)oxy]benzoate.
Scientific Research Applications
4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Similar structure but lacks the chlorobenzoyl group.
4-Methoxyphenyl benzoate: Similar geometric parameters but with a methoxy group instead of a methyl group.
4-Chlorophenyl benzoate: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness
4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate is unique due to the presence of both a 4-methylphenyl group and a 4-chlorobenzoyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
CAS No. |
113695-38-8 |
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Molecular Formula |
C21H15ClO4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
(4-methylphenyl) 2-(4-chlorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C21H15ClO4/c1-14-6-12-17(13-7-14)25-21(24)18-4-2-3-5-19(18)26-20(23)15-8-10-16(22)11-9-15/h2-13H,1H3 |
InChI Key |
NRPZSPKZRMUCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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